molecular formula C8H8ClFN2O2 B158782 2-(2-Chloro-4-fluorophenoxy)acetohydrazide CAS No. 1736-80-7

2-(2-Chloro-4-fluorophenoxy)acetohydrazide

Cat. No.: B158782
CAS No.: 1736-80-7
M. Wt: 218.61 g/mol
InChI Key: IAMOMGBKHBQYBE-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenoxy)acetohydrazide is a chemical compound with the molecular formula C8H8ClFN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro and fluoro substituent on the phenoxy ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenoxy)acetohydrazide typically involves the reaction of 2-chloro-4-fluorophenol with chloroacetic acid to form 2-(2-chloro-4-fluorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate under reflux conditions to yield the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenoxy)acetohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives .

Scientific Research Applications

2-(2-Chloro-4-fluorophenoxy)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-4-fluorophenoxy)acetohydrazide is unique due to the presence of both chloro and fluoro substituents on the phenoxy ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2O2/c9-6-3-5(10)1-2-7(6)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMOMGBKHBQYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396854
Record name 2-(2-chloro-4-fluorophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1736-80-7
Record name 2-(2-chloro-4-fluorophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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